(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

CAS No.: 67513-63-7

Cat. No.: VC3247637

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67513-63-7 |

|---|---|

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 g/mol |

| IUPAC Name | benzyl N-[(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m1/s1 |

| Standard InChI Key | DYZILRGWMZBOJF-SNVBAGLBSA-N |

| Isomeric SMILES | CN1C(=O)C[C@H](C1=O)NC(=O)OCC2=CC=CC=C2 |

| SMILES | CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

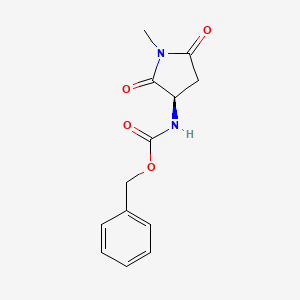

(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate belongs to the carbamate class of compounds, which include esters or salts derived from carbamic acid. The compound features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, creating a 2,5-dioxopyrrolidine structure. A methyl group is attached to the nitrogen at position 1 of the pyrrolidine ring, while position 3 bears a carbamate group linked to a benzyl moiety. The "(R)" designation indicates the specific stereochemical configuration at the C-3 position of the pyrrolidine ring, which is critical for its biological activity and chemical reactivity.

The IUPAC name for this compound is benzyl N-[(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate, reflecting its complex structure with precise stereochemical designation. The compound's three-dimensional arrangement is essential for its proper function and interaction with biological systems. The presence of multiple functional groups—including amide, carbamate, and aromatic moieties—creates a versatile scaffold for various chemical transformations and interactions with biological targets.

Synthesis Methods

The synthesis of (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves specific chemical transformations that ensure both the correct structural arrangement and stereochemical configuration. According to available research, a common synthetic route involves the reaction of benzyl alcohol with urea under specific catalytic conditions.

Catalytic Synthesis

A notable synthetic method employs catalysts composed of metal oxides such as iron oxide or nickel oxide combined with aluminum oxide. This reaction is typically conducted at elevated temperatures ranging from 140-180°C under reduced pressure conditions. These specific reaction parameters enhance the conversion rates and stereoselectivity, ensuring the desired (R) configuration is predominantly formed. The reduced pressure conditions also help drive the reaction toward completion by removing volatile byproducts.

While the specific details of the synthesis may vary depending on laboratory conditions and research requirements, the general approach follows established carbamate synthesis methodologies. The stereoselectivity of the reaction can be controlled through the use of chiral catalysts or starting materials that already possess the desired stereochemistry.

Biological Activities and Applications

Carbamates, including (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate, are known for their diverse biological activities, which make them valuable in various applications. These compounds often exhibit neurotoxic effects on pests, which explains their widespread use in agriculture as insecticides. Additionally, they have shown potential therapeutic effects in human medicine, attracting attention in pharmaceutical research.

Comparison with Related Compounds

Understanding (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate in relation to structurally similar compounds provides valuable context for its properties and potential applications. Several related compounds with varying degrees of structural similarity have been identified and studied.

Stereoisomeric Comparison

The S-isomer, (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (CAS: 60846-91-5), differs only in the stereochemical configuration at the C-3 position of the pyrrolidine ring. This seemingly minor difference can significantly alter the compound's biological activity and chemical behavior. The synthesis of this S-isomer often involves starting materials like N(alpha)-Cbz-L-asparagine and requires specific reaction conditions, including the use of dicyclohexylcarbodiimide and N-hydroxysuccinimide in DMF at elevated temperatures (approximately 80°C).

Structural Analogs

Other structural analogs include:

-

(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (CAS: 118399-28-3) - This compound replaces the pyrrolidine ring with a tetrahydrofuran structure but retains the benzyl carbamate moiety and R stereochemistry. It has a molecular weight of 235.236 g/mol and different physical properties, including a melting point range of 105.0 to 109.0°C.

-

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 223407-18-9) - This analog lacks the methyl group on the pyrrolidine nitrogen and has only one carbonyl group in the ring structure instead of two.

-

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5) - This compound replaces the methyl group on the pyrrolidine nitrogen with a benzyl group, potentially altering lipophilicity and receptor interactions.

Table 2: Comparison of (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate | 67513-63-7 | C13H14N2O4 | 262.26 | Reference compound |

| (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | 60846-91-5 | C12H12N2O4 | 248.23 | S instead of R stereochemistry; no N-methyl group |

| (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | 118399-28-3 | C12H13NO4 | 235.24 | Tetrahydrofuran instead of pyrrolidine ring |

| (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate | 223407-18-9 | C12H14N2O3 | 234.25 | Single carbonyl group; no N-methyl group |

| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 1219424-59-5 | C19H18N2O4 | 338.36 | Benzyl instead of methyl on N-1 |

These structural variations can significantly impact the compounds' physicochemical properties, biological activities, and potential applications. Studying these relationships can provide valuable insights for designing new compounds with enhanced properties or specific activities.

Research Challenges and Future Directions

Research on (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate presents several challenges and opportunities for future investigation. One significant challenge is the limited availability of comprehensive data on its biological activities and structure-activity relationships. Future research could focus on:

Biological Activity Profiling

Comprehensive screening of (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate against various biological targets would provide valuable insights into its potential applications. Areas of investigation might include:

-

Enzyme inhibition assays to identify potential therapeutic targets

-

Agricultural pest control applications

-

Structure-activity relationship studies to understand the importance of specific structural features

-

Comparative studies with stereoisomers and structural analogs

Such investigations would expand our understanding of the compound's biological profile and guide the development of derivatives with enhanced properties for specific applications.

Analytical Method Development

Developing specific and sensitive analytical methods for detecting and quantifying (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate in various matrices would support both research and potential applications. This might involve chromatographic techniques coupled with mass spectrometry or spectroscopic methods tailored to the compound's structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume